molecular formula C19H25ClN4O B5130551 1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride

1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride

Cat. No.: B5130551
M. Wt: 360.9 g/mol
InChI Key: MBUUSCBGRGTREP-UHFFFAOYSA-N
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Description

1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]benzimidazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[1,5-a]benzimidazole core, followed by the introduction of the piperidine moiety and the ethanone group. Common reagents used in these reactions include various alkylating agents, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogenating agents and nucleophiles. Conditions vary depending on the specific substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    Indazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Imidazole Derivatives: These compounds also feature a nitrogen-containing heterocyclic ring and have diverse pharmacological properties.

    Pyrazole Derivatives: These compounds are structurally related and are known for their therapeutic potential.

Uniqueness: 1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride is unique due to its specific combination of functional groups and its potential for targeted therapeutic applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for drug development and scientific research.

Properties

IUPAC Name

1-[2-methyl-4-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O.ClH/c1-14-18(15(2)24)19-22(13-12-21-10-6-3-7-11-21)16-8-4-5-9-17(16)23(19)20-14;/h4-5,8-9H,3,6-7,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUUSCBGRGTREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C)CCN4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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